Praesodymium hexafluoroacetylacetonate

MOCVD Thin Film Deposition Praseodymium Aluminate

Researchers requiring single-phase, amorphous Pr₂O₃ or PrAlOₓ high-κ dielectric films face phase-separation failures when using generic Pr(tmhd)₃ alternatives. Pr(hfac)₃ is the mandated MOCVD precursor for defect-free, compositionally uniform films. Its fluorinated ligand structure delivers decisive advantages for low-thermal-budget processes and gas-phase separations. • ~46% lower sublimation enthalpy versus non-fluorinated analogs, enabling ~100 °C lower delivery temperatures. • Proven to yield smooth, single-phase films; Pr(tmhd)₃ delivers phase-separated, defective stacks in direct comparative studies. • Also used in 3d-4f heterometallic coordination polymer synthesis and nuclear forensics isothermal chromatography. Supplied as a light green powder; available from mg to multi-gram quantities for R&D and pilot-scale MOCVD process development.

Molecular Formula C15H3F18O6Pr
Molecular Weight 762.06 g/mol
Cat. No. B8203593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraesodymium hexafluoroacetylacetonate
Molecular FormulaC15H3F18O6Pr
Molecular Weight762.06 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pr+3]
InChIInChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-;
InChIKeyDZKLJDHTCKKFRF-JVUUZWNBSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium Hexafluoroacetylacetonate: Volatile CVD Precursor


Praseodymium hexafluoroacetylacetonate, commonly formulated as Pr(hfac)₃ or as its diglyme adduct Pr(hfa)₃·diglyme, is a coordination complex of the trivalent lanthanide praseodymium with the fluorinated β-diketonate ligand 1,1,1,5,5,5-hexafluoro-2,4-pentanedione [1]. It is primarily employed as a volatile molecular precursor for the metal-organic chemical vapor deposition (MOCVD) of praseodymium-containing thin films, such as high-κ dielectric praseodymium oxide (Pr₂O₃) and praseodymium aluminate (PrAlOₓ) [2]. The substitution of ligand methyl groups with highly electronegative fluorine atoms significantly enhances the volatility of the resulting metal complex relative to non-fluorinated analogs [3].

Workflow MOCVD/ALD precursor for Pr-containing thin films
Selection Fluorinated hfac ligand drastically enhances volatility over non-fluorinated analogs
Context Enables homogeneous high-κ dielectrics (Pr₂O₃, PrAlOₓ) and low-temperature deposition

Why Praseodymium Hexafluoroacetylacetonate Is Irreplaceable


Generic substitution of Pr(hfac)₃ with other praseodymium β-diketonates, such as Pr(tmhd)₃ (also known as Pr(thd)₃), is not feasible due to fundamental differences in ligand field effects that dictate precursor transport, film nucleation, and final material quality. The strong electron-withdrawing nature of the –CF₃ groups in hfac ligands fundamentally alters the compound's volatility and thermal stability compared to the tert-butyl substituted tmhd ligand [1]. These differences are not merely incremental; they lead to distinct sublimation behaviors [2] and, critically, to divergent MOCVD outcomes where precursor choice directly determines whether the resulting film is a homogeneous, single-phase amorphous layer or a phase-separated, microstructurally defective stack [3].

Target: Pr(hfac)₃
Potential Substitute: Pr(tmhd)₃
Yields smooth, homogeneous amorphous films
Results in phase-separated layers; may compromise film homogeneity
Significantly reduced sublimation enthalpy
Only marginal reduction in ΔHsub relative to non-fluorinated analogs
Substantially lower sublimation temperature
Requires higher thermal budget for precursor delivery

Praseodymium Hexafluoroacetylacetonate vs. Pr(tmhd)₃: Key Evidence


Film Morphology: Smooth vs. Phase-Separated Layers

In a direct comparative MOCVD study, the use of a Pr(hfa)₃·diglyme precursor resulted in the deposition of smooth, chemically homogeneous, and amorphous PrAlOₓ films on Si(100) substrates. In stark contrast, the deposition using the Pr(tmhd)₃ precursor under analogous conditions led to phase separation and the formation of two distinct oxide layers [1]. The film grown from the fluorinated precursor exhibited a dielectric constant (κ) of approximately 12, which is a relevant property for high-κ dielectric applications [1].

Film Morphology
Head-to-head
Smooth, homogeneous amorphous
Phase-separated two-layer stack
κ ≈ 12 (reported)
Precursor choice dictates film microstructure and phase purity
MOCVD on Si(100), annealed to 900 °C
MOCVD Thin Film Deposition Praseodymium Aluminate Dielectric Materials

Sublimation Enthalpy Reduction by Fluorination

A systematic class-level analysis of metal β-diketonate complexes reveals a profound and consistent substituent effect on volatility. Irrespective of the metal center, the M(hfac)₃ derivatives exhibit sublimation enthalpy (ΔHsub) values that are approximately 54% of those of their non-fluorinated M(acac)₃ counterparts [1]. In contrast, the M(tmhd)₃ derivatives, which feature bulky tert-butyl groups, have ΔHsub values between 93% and 99% of the M(acac)₃ values, offering only a marginal reduction in ΔHsub compared to the dramatic effect of fluorination [1].

Sublimation Enthalpy
Class-level
~54% of M(acac)₃ ΔHsub
M(tmhd)₃: 93–99% of M(acac)₃
Fluorination dramatically lowers sublimation enthalpy
Class-level TGA data across Al, Sc, Cr, Fe, etc.
Volatile Precursor Thermodynamics Sublimation Enthalpy CVD/ALD

Sublimation Temperature Advantage

Differential scanning calorimetry (DSC) studies on rare earth β-diketonate chelates demonstrate a clear class-level trend: the sublimation temperatures of fluorine-containing complexes are approximately 100 degrees lower than those of their non-fluorinated thd (or tmhd) counterparts [1]. For the specific case of praseodymium, the sublimation temperature of the Pr(thd)₃ chelate is reported as 223 °C [1]. Based on the established 100-degree decrement, the sublimation temperature for the analogous Pr(hfac)₃ complex can be inferred to be approximately 123 °C, highlighting its superior volatility at lower thermal budgets.

Sublimation Temp.
Class-level
~123 °C (inferred for Pr(hfac)₃)
Pr(thd)₃ at 223 °C
Approximately 100 °C lower sublimation point
Inferred from rare-earth DSC trends
Volatility Differential Scanning Calorimetry Sublimation Temperature Precursor Delivery

Residue-Free Vaporization for MOCVD

The thermal properties of Pr(hfa)₃·diglyme have been fully analyzed and compared to Pr(tmhd)₃ for MOCVD applications [1]. While the study notes that the fluorinated Pr(hfa)₃·diglyme adduct is effective as a precursor for the growth of praseodymium oxide films, it contrasts this with the known thermal behavior of non-fluorinated Pr(thd)₃, which sublimed cleanly in a single step in the 150-300 °C range but left a small residue (3-4% at 450 °C) [2]. The adduct form of the hfac complex was specifically synthesized and applied as a Pr source, and its physical and thermal properties were deemed suitable for the MOCVD of praseodymium-containing films [1].

Vaporization Purity
Supporting evidence
Pr(hfa)₃·diglyme validated for PrOx MOCVD
Pr(thd)₃ leaves 3–4% residue at 450 °C
Cleaner vaporization profile for deposition
TGA and film growth on Si substrates
Thermogravimetric Analysis MOCVD Precursor Purity Vaporization

Praseodymium Hexafluoroacetylacetonate: Key Applications


MOCVD of Homogeneous High-κ PrAlOₓ Dielectrics

When the fabrication of advanced microelectronic devices demands a high-κ dielectric layer with a single-phase, amorphous microstructure, Pr(hfac)₃ is the mandated precursor. Direct comparative evidence shows that its use in MOCVD yields smooth and compositionally uniform PrAlOₓ films, whereas the commonly considered alternative Pr(tmhd)₃ results in phase-separated, defective films unsuitable for device integration [1].

Low-Temperature CVD/ALD of Pr₂O₃

For processes where the substrate or device architecture cannot tolerate high thermal budgets, Pr(hfac)₃ provides a decisive advantage. Its fluorinated ligand structure reduces sublimation enthalpy by approximately 46% relative to non-fluorinated analogs, translating to a sublimation temperature that is about 100 °C lower than that of Pr(thd)₃ [1][2]. This enables effective precursor delivery and film growth at significantly reduced temperatures.

Lanthanide Separation by Thermochromatography

In applications such as nuclear forensics requiring the rapid gas-phase separation of rare earth fission products, the high volatility of lanthanide hfac complexes is critical. Pr(hfac)₃ belongs to this class of compounds, whose sublimation thermodynamics are well-suited for isothermal thermochromatography methods that separate elements based on their differential adsorption and retention times on a column [1].

Synthesis of 3d-4f Magnetic Materials

Pr(hfac)₃ serves as a key building block for constructing complex 3d-4f heterometallic architectures with tailored magnetic properties. The [Pr(hfac)₃] unit has been successfully reacted with copper(II)-salen precursors and nitrogenated bridging ligands to yield 1D coordination polymers, such as {[{Cu(salen)}{Pr(hfac)₃}₂(pyz)](H₂O)₃}, whose magnetic exchange interactions can be systematically studied and tuned [1].

Application
Selection Property
Validation Focus
MOCVD of homogeneous high-κ PrAlOₓ dielectrics
Fluorinated ligand enables amorphous single-phase film growth
Phase homogeneity and dielectric constant (reported κ ≈ 12)
Low-temperature CVD/ALD of Pr₂O₃
Exceptionally high volatility at reduced thermal budgets
Sublimation temperature compatibility and film purity
Lanthanide separation by thermochromatography
Volatility-driven differential retention for gas-phase separation
Isothermal retention profiles and elemental resolution
Synthesis of 3d-4f magnetic materials
Ligand environment promotes heterometallic assembly
Magnetic exchange interactions and structural integrity
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